molecular formula C15H18FN3O B14944452 3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide

3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide

Katalognummer: B14944452
Molekulargewicht: 275.32 g/mol
InChI-Schlüssel: ZPOGUJRIPJUZMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide is a synthetic organic compound that features a fluorophenyl group and an imidazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide typically involves the following steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through a multicomponent reaction involving an aldehyde, an amine, and a nitrile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Amide Bond Formation: The final step involves the formation of the amide bond between the imidazole-containing intermediate and the fluorophenyl-containing intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Wirkmechanismus

The mechanism of action of 3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions . These interactions can modulate biological pathways, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C15H18FN3O

Molekulargewicht

275.32 g/mol

IUPAC-Name

3-(3-fluorophenyl)-N-(3-imidazol-1-ylpropyl)propanamide

InChI

InChI=1S/C15H18FN3O/c16-14-4-1-3-13(11-14)5-6-15(20)18-7-2-9-19-10-8-17-12-19/h1,3-4,8,10-12H,2,5-7,9H2,(H,18,20)

InChI-Schlüssel

ZPOGUJRIPJUZMI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)CCC(=O)NCCCN2C=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.